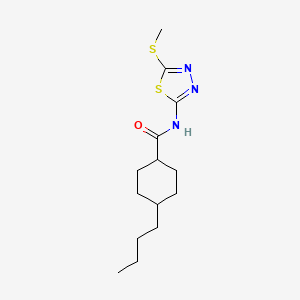

2,6-Difluorophenyl 4-(5-chloro-2-methylphenyl)piperazinyl ketone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves several steps, including halogenation, ketalization, and catalytic hydrogenolysis. For instance, in the synthesis of a neuroleptic agent, a Friedel-Crafts reaction was used followed by ring-opening, ketalization, and benzylamination steps . Similarly, the synthesis of antibacterial agents and piperidine derivatives also involves multiple steps, including the use of catalysts like rhodium (II) acetate and reagents such as boron trifluoride etherate . These methods suggest that the synthesis of "2,6-Difluorophenyl 4-(5-chloro-2-methylphenyl)piperazinyl ketone" would likely involve halogenated intermediates and possibly a catalyst to promote the formation of the piperazine ring.

Molecular Structure Analysis

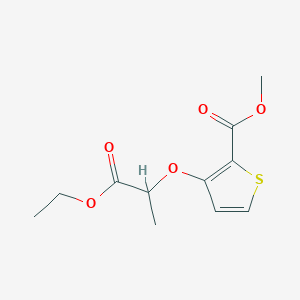

The molecular structure of compounds closely related to "2,6-Difluorophenyl 4-(5-chloro-2-methylphenyl)piperazinyl ketone" includes various functional groups such as halogens, ketones, and piperidine or piperazine rings. These functional groups are known to influence the chemical reactivity and interactions of the molecule . The presence of electron-withdrawing groups like fluorine and chlorine can affect the electron density distribution within the molecule, potentially impacting its reactivity.

Chemical Reactions Analysis

The chemical reactions described in the papers include the use of halogenated intermediates and the formation of rings, such as piperidine derivatives . The presence of halogens in the molecule can make it susceptible to nucleophilic substitution reactions. Additionally, the ketone group can undergo various reactions, including condensation and reduction . These reactions are relevant to understanding the chemical behavior of "2,6-Difluorophenyl 4-(5-chloro-2-methylphenyl)piperazinyl ketone".

Physical and Chemical Properties Analysis

While the physical and chemical properties of "2,6-Difluorophenyl 4-(5-chloro-2-methylphenyl)piperazinyl ketone" are not directly provided, the properties of similar compounds can be inferred. Halogenated compounds often have higher densities and boiling points compared to their non-halogenated counterparts . The presence of a ketone group can influence the compound's solubility in organic solvents and its reactivity in condensation reactions . The piperazine ring can contribute to the rigidity of the molecule and affect its binding to biological targets .

Applications De Recherche Scientifique

Arylcycloalkylamines and Arylpiperazine Derivatives

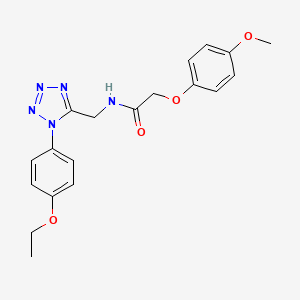

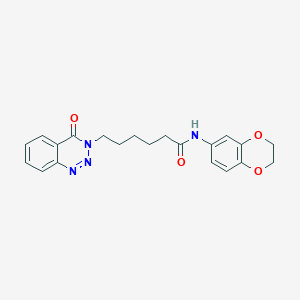

Synthesis and Evaluation of Ligands for D2-like Receptors Arylcycloalkylamines, including phenyl piperidines and piperazines, along with their arylalkyl substituents, play a crucial role in the potency and selectivity of binding affinity at D(2)-like receptors. These pharmacophoric groups are essential in the development of antipsychotic agents. This suggests that derivatives of the specified compound may have relevance in neuroscience, particularly in the context of receptor targeting and modulation (Sikazwe et al., 2009).

Piperazine Derivatives for Therapeutic Use Piperazine derivatives are significant in drug design due to their presence in a wide range of therapeutic agents, including antipsychotic, antidepressant, anticancer, and antiviral medications. Slight modifications to the piperazine nucleus can significantly affect the medicinal potential of these molecules, indicating that the compound might have various therapeutic applications, depending on the specific substitutions made to its structure (Rathi et al., 2016).

Fluorescent Chemosensors

Fluorescent Chemosensors Based on Diformylphenol Compounds based on diformylphenol, similar to the fluorophenol segment of the specified compound, have been developed as chemosensors for various analytes, including metal ions and neutral molecules. These chemosensors exhibit high selectivity and sensitivity, suggesting potential research applications of the specified compound in environmental monitoring, biochemistry, and analytical chemistry (Roy, 2021).

Mécanisme D'action

Propriétés

IUPAC Name |

[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(2,6-difluorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClF2N2O/c1-12-5-6-13(19)11-16(12)22-7-9-23(10-8-22)18(24)17-14(20)3-2-4-15(17)21/h2-6,11H,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNNWBZQDVBWOKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClF2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Difluorophenyl 4-(5-chloro-2-methylphenyl)piperazinyl ketone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({1-[1-(thiophen-2-yl)cyclopentanecarbonyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole](/img/structure/B2530960.png)

![4-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B2530961.png)

![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B2530963.png)

![9-(4-bromophenyl)-3-(4-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2530964.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(4-(benzyloxy)benzyl)azetidine-3-carboxamide](/img/structure/B2530968.png)

![N-(1,3-Benzodioxol-5-yl)-3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B2530976.png)

![1'-Methyl-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid](/img/structure/B2530978.png)